N-(2-benzoylphenyl)-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoylphenyl)-2-chloropropanamide is an organic compound that belongs to the class of amides It features a benzoyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety
Mechanism of Action
Target of Action
The primary target of N-(2-benzoylphenyl)-2-chloropropanamide is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone receptor subfamily of transcription factors . It plays a key role in adipocyte differentiation and fat-specific gene expression . PPARγ can also modulate macrophage functions such as proinflammatory activities, and stimulate oxidized low-density lipoprotein (x-LDL) uptake .
Mode of Action
This compound: interacts with PPARγ as an activator . The activation of PPARγ by this compound can lead to the modulation of macrophage functions and the stimulation of x-LDL uptake . .
Biochemical Pathways
The activation of PPARγ by This compound affects various biochemical pathways. PPARγ is involved in the regulation of genes related to insulin action, adipocyte differentiation, lipid metabolism, and inflammation . Therefore, the activation of PPARγ by this compound can potentially influence these pathways and their downstream effects.
Result of Action
The activation of PPARγ by This compound can lead to various molecular and cellular effects. These include the modulation of macrophage functions, the stimulation of x-LDL uptake, and the regulation of genes related to insulin action, adipocyte differentiation, lipid metabolism, and inflammation . The exact outcomes of these effects depend on the specific cellular context and require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-chloropropanamide typically involves the acylation of 2-amino-benzophenone with a suitable acylating agent. One common method involves the reaction of 2-amino-benzophenone with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For instance, the acylation reaction can be performed in a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substitution: Products include substituted amides or thioamides.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives.
Scientific Research Applications
N-(2-benzoylphenyl)-2-chloropropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)acetamide
- N-(2-benzoylphenyl)oxalamate
- N1, N2-bis(2-benzoylphenyl)oxalamide
Uniqueness
N-(2-benzoylphenyl)-2-chloropropanamide is unique due to the presence of the chloropropanamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11(17)16(20)18-14-10-6-5-9-13(14)15(19)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVFDEUNELESDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.